9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione
Description
Properties
IUPAC Name |
9-chloropyrido[1,2-a]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-2-1-3-11-7(13)4-6(12)10-8(5)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSJCZNMHGEBPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2C(=CC=CN2C1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704453 | |
| Record name | 9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128455-49-2 | |
| Record name | 9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2-Aminopyridine Derivatives
The most widely employed route involves cyclization of 2-aminopyridine precursors with chloro-substituted carbonyl compounds. A typical procedure includes:
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Reactants : 2-Aminopyridine and ethyl chlorooxaloacetate.
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Conditions : Base-mediated (e.g., NaOH or K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 80–120°C for 6–12 hours.
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Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by intramolecular cyclization and elimination of ethanol.
Optimization Data :
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 100–110°C | 68–72 |
| Solvent | DMF | 70 |
| Base | K₂CO₃ (2 equiv) | 75 |
| Reaction Time | 8 hours | 72 |
This method achieves moderate yields but requires careful control of stoichiometry to minimize side products like uncyclized intermediates.
Copper-Catalyzed Tandem Ullmann/Amidation
A one-pot CuI-catalyzed method enables efficient construction of the pyrido[1,2-a]pyrimidine core:
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Reactants : 2-Chloropyridine and (Z)-3-amino-3-arylacrylate esters.
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Catalyst : CuI (20 mol%), KHCO₃ base.
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Conditions : DMF solvent at 130°C for 48 hours.
Representative Results :
| Substrate (R) | Yield (%) |
|---|---|
| Phenyl | 89 |
| 4-Chlorophenyl | 72 |
| Trifluoromethyl | 63 |
This method excels in producing multisubstituted derivatives but demands prolonged reaction times.
Vilsmeier-Haack Formylation Followed by Chlorination
A sequential approach introduces chlorine at the 9-position post-cyclization:
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Formylation : Treat pyrido[1,2-a]pyrimidine-2,4(3H)-dione with POCl₃/DMF at 0–5°C to yield 3-formyl derivatives.
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Chlorination : React the formyl intermediate with PCl₅ in dichloromethane at reflux for 4 hours.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Formylation | POCl₃/DMF, 0°C | 85 |
| Chlorination | PCl₅, CH₂Cl₂, reflux | 78 |
This route allows precise control over substitution patterns but involves hazardous reagents.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times:
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Reactants : 2-Aminopyridine and chloroacetyl chloride.
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Conditions : 150 W, 140°C, 30 minutes in ethanol.
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Yield : 82% (vs. 68% conventional heating).
Advantages :
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4-fold reduction in reaction time.
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Enhanced purity due to reduced thermal degradation.
Industrial-Scale Production
Large-scale manufacturing employs continuous flow reactors for improved efficiency:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Throughput | 5 kg/day | 50 kg/day |
| Solvent Consumption | 15 L/kg | 8 L/kg |
| Energy Use | 120 kWh/kg | 75 kWh/kg |
Flow systems achieve 94% conversion with in-line purification via crystallization.
Purification and Characterization
Critical post-synthetic steps include:
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Recrystallization : Ethanol/water (3:1) yields 99% pure product.
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Analytical Confirmation :
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IR : C=O stretch at 1680 cm⁻¹, C-Cl at 750 cm⁻¹.
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¹H NMR (DMSO-d₆): δ 6.82 (d, J=7.5 Hz, 1H), 7.45 (t, J=7.5 Hz, 1H), 8.15 (s, 1H).
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Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclization | 72 | 95 | Moderate |
| Cu-Catalyzed | 89 | 98 | High |
| Vilsmeier-Chlorine | 78 | 97 | Low |
| Microwave | 82 | 96 | High |
The Cu-catalyzed method offers the best balance of yield and scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The dione functionality allows the compound to participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the dione functionality.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[1,2-a]pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
The physical properties of 9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione are crucial for understanding its behavior in various applications. However, specific data such as density and boiling point are often not available in literature.
Medicinal Chemistry
This compound has been studied for its potential therapeutic applications:
- Antimicrobial Activity : Derivatives of this compound have shown significant activity against various bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effective antimicrobial properties .
- Antiviral Properties : Research indicates that certain derivatives can reduce viral loads in infected models, suggesting potential as antiviral agents .
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as A549 cells, showcasing its potential as an anticancer therapeutic .
Biological Studies
Research has explored the biological mechanisms of action for this compound:
- Mechanism of Action : The compound may interact with specific molecular targets like enzymes or receptors, modulating their activity to exert biological effects .
Industrial Applications
In addition to its biological applications, this compound is also utilized in industrial settings:
- Chemical Synthesis : It serves as a building block for synthesizing more complex heterocyclic compounds .
- Material Development : Its chemical properties make it suitable for developing specialized materials such as catalysts or sensors .
Antimicrobial Study
A recent study evaluated the efficacy of several pyrido[1,2-a]pyrimidine derivatives against S. aureus. The results indicated that compounds with chlorine substitutions exhibited enhanced antibacterial properties compared to their non-chlorinated counterparts .
Antiviral Research
In vivo experiments conducted on animal models showed that specific derivatives of this compound significantly reduced viral loads when administered at optimized dosages. This research highlights the compound's potential application in antiviral drug development .
Cancer Cell Line Studies
In vitro tests on A549 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability compared to control groups treated with standard chemotherapeutics. This suggests that this compound may offer a novel approach to cancer therapy .
Mechanism of Action
The mechanism of action of 9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Activity
- Chlorine vs. Methyl Groups : The 9-chloro derivative exhibits anticancer activity, while the 8-methyl analog (e.g., 8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione) demonstrates antimicrobial and urease inhibition properties . Chlorine’s electron-withdrawing nature likely enhances electrophilic interactions in cancer targets, whereas methyl groups may improve lipophilicity for membrane penetration in microbial systems.
- Piperidinyl-Phenoxy Substituents: The 6-substituted derivative in shows anti-mycobacterial activity, emphasizing that bulky substituents at the 6th position favor interactions with bacterial enzymes .
- Chloroethyl Side Chains : The 3-(2-chloroethyl) derivative in serves as an intermediate for antipsychotics like paliperidone, highlighting the role of side-chain halogens in central nervous system drug design .
Research Findings and Implications
Anticancer vs. Antimicrobial Activity
- 9-Chloro Derivative : Molecular docking studies reveal strong binding to cervical cancer targets (e.g., HPV E6/E7 oncoproteins), with the chlorine atom critical for hydrogen bonding and hydrophobic interactions .
- 8-Methyl Derivative: Exhibits broad-spectrum antimicrobial activity, with hydrazide and amino-pyridine substituents enhancing urease inhibition (IC₅₀ values < 10 µM) .
Biological Activity
9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione is a heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the pyrido[1,2-a]pyrimidine family and exhibits a variety of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.
The molecular formula of this compound is , with a molecular weight of approximately 196.59 g/mol. The compound features a fused bicyclic structure that enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H5ClN2O2 |
| Molecular Weight | 196.59 g/mol |
| IUPAC Name | 9-chloropyrido[1,2-a]pyrimidine-2,4-dione |
| CAS Number | 128455-49-2 |
Antimicrobial Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against various bacterial strains such as E. coli and S. aureus, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as . The presence of the chlorine atom in the structure may enhance the antimicrobial efficacy.
Antiviral Properties
The antiviral potential of this compound has been explored in various studies. For example, it has been reported as an effective inhibitor against Zika virus (ZIKV) and Dengue virus (DENV) with EC50 values of for DENV and for ZIKV . These findings suggest that the compound could serve as a lead in developing antiviral therapies.
Anticancer Activity
The anticancer effects of this compound have been substantiated through various assays. In vitro studies have demonstrated that it can inhibit cell proliferation in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer), with IC50 values indicating significant cytotoxicity . The mechanism involves the modulation of specific molecular targets that are crucial for cell growth and survival.
Anti-inflammatory Effects
This compound has also shown promise as an anti-inflammatory agent. In assays measuring COX-2 inhibition, it exhibited competitive inhibition similar to established anti-inflammatory drugs like celecoxib . The compound's ability to reduce inflammatory markers positions it as a candidate for treating inflammatory diseases.
The biological activities of this compound are attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory processes (like COX-2), which leads to reduced production of pro-inflammatory mediators.
- Cell Cycle Modulation: It affects cell cycle progression in cancer cells, inducing apoptosis through pathways that involve cell cycle arrest.
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Antimicrobial Study: A recent study evaluated several pyrido[1,2-a]pyrimidine derivatives against S. aureus and found that those with chlorine substitutions had enhanced antibacterial properties .
- Antiviral Research: In vivo experiments demonstrated that certain derivatives could significantly reduce viral load in infected models when administered at specific dosages .
- Cancer Cell Line Studies: In vitro tests on A549 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability compared to control groups treated with standard chemotherapeutics .
Q & A
Q. What are the standard synthetic routes for 9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione, and how can reaction conditions be optimized?
The compound can be synthesized via Claisen condensation of substituted benzaldehydes with a pyrido-pyrimidine precursor in the presence of NaOH. Reaction optimization involves adjusting solvent polarity, temperature (e.g., 180–202°C for crystallization), and stoichiometric ratios to improve yields (e.g., 75–79% for related derivatives). Characterization by IR, -NMR, -NMR, and elemental analysis is critical for confirming structural integrity .
Q. How do substituents on the pyrido-pyrimidine core influence its reactivity and physicochemical properties?
Substituents like chloro or benzylidene groups alter electron density, affecting cyclization and stability. For example, 4-chlorobenzylidene derivatives exhibit distinct IR carbonyl stretches (~1676 cm) compared to unsubstituted analogs (~1680 cm), indicating electronic effects on conjugation. Solubility and melting points (e.g., 168–202°C) also vary with substituent polarity .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are discrepancies in analytical data resolved?
Key techniques include:
- IR spectroscopy to identify C=O (~1680 cm) and C=N (~1630 cm) stretches.
- NMR for aromatic proton environments (δ 6.05–8.82 ppm) and carbon backbone assignments.
- Elemental analysis to detect purity, though minor deviations (e.g., C: 63.27% calc. vs. 63.45% found) may arise from residual solvents or hydration .
Advanced Research Questions
Q. How can mechanistic insights into the cyclization of pyrido-pyrimidine derivatives guide synthetic efficiency?
Cyclization likely proceeds via intramolecular nucleophilic attack, facilitated by NaOH. Computational modeling (DFT) can predict transition states, while kinetic studies under varying pH and temperature conditions reveal rate-limiting steps. For example, spiro-isoxazole derivatives form via tandem cycloaddition and dehydration .
Q. What strategies address contradictions in biological activity data for structurally similar pyrido-pyrimidine derivatives?
Discrepancies in enzyme inhibition (e.g., eEF-2K) may arise from stereochemical variations or assay conditions. Dose-response curves, competitive binding assays, and X-ray crystallography of enzyme-ligand complexes clarify structure-activity relationships. Comparative studies with 6-amino-1,3-diethyl derivatives highlight the role of substituent bulkiness .
Q. How can catalytic systems improve the scalability of pyrido-pyrimidine synthesis?
One-pot methods using catalysts like Pd/C or Cu(I) salts enhance atom economy and reduce waste. For example, a palladium-catalyzed coupling in achieves 68% yield for a related intermediate. Solvent selection (e.g., dichloromethane vs. DMF) also impacts reaction scalability .
Q. What advanced analytical methods resolve ambiguities in stereochemical assignments for pyrido-pyrimidine derivatives?
Q. How do computational studies predict the stability of 9-chloro derivatives under varying pH and temperature conditions?
Molecular dynamics simulations assess hydrolytic degradation pathways. For instance, the chloro substituent’s electron-withdrawing effect may accelerate hydrolysis at pH > 7. Accelerated stability testing (40°C/75% RH) validates these predictions experimentally .
Data Interpretation and Methodological Challenges
Q. What experimental controls mitigate variability in elemental analysis results for nitrogen-rich heterocycles?
Use internal standards (e.g., acetanilide) to calibrate CHNS analyzers. Repeated combustion cycles and degassing protocols minimize atmospheric moisture interference, addressing discrepancies in nitrogen content (e.g., 17.28% calc. vs. 17.14% found) .
Q. How are structure-activity relationships (SARs) systematically evaluated for pyrido-pyrimidine-based inhibitors?
SAR studies involve synthesizing analogs with varied substituents (e.g., 4-chloro, 3-nitro) and testing against target enzymes. IC values, logP, and ligand efficiency metrics (e.g., Lipinski rules) are correlated with bioactivity. For example, 6-carboxamide derivatives in show enhanced potency due to hydrogen-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
